(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride
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Overview
Description
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl. It is known for its unique spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, and the presence of difluoromethyl and methanamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-oxaspiro[34]octan-7-yl)methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the methanamine group and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process is designed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure contributes to the compound’s stability and unique reactivity, which can influence its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine: The non-hydrochloride form of the compound.
Spirocyclic amines: Compounds with similar spirocyclic structures but different functional groups.
Difluoromethylated compounds: Molecules containing the difluoromethyl group but with different core structures.
Uniqueness
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride is unique due to its combination of a spirocyclic core, difluoromethyl group, and methanamine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)3-7(4-8)1-6(2-11)12-5-7;/h6H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRLAQCOXZWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418708-74-2 |
Source
|
Record name | 1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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